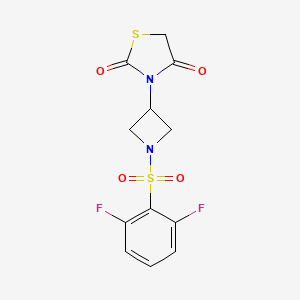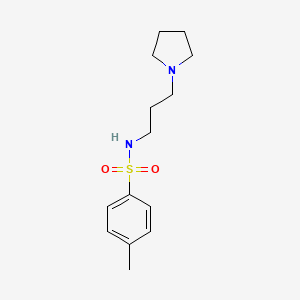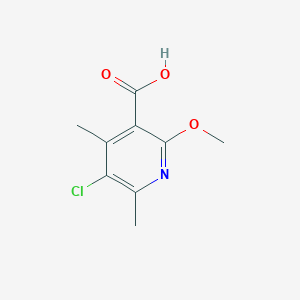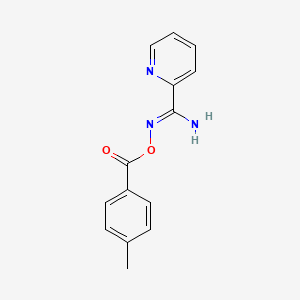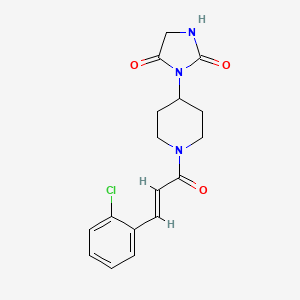
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical trials. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the generation of energy in cancer cells.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of halogen-substituted imidazolidine-2,4-dione derivatives, including those similar to the queried compound, has been explored for their potential in medical chemistry. For example, Pękala et al. (2005) describe the synthesis and structure-activity relationship of imidazolidine-2,4-dione derivatives, highlighting their potential anti-arrhythmic properties based on the Vaughan Williams classification (Pękala et al., 2005).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of imidazolidine-2,4-dione derivatives have been extensively studied. Albuquerque et al. (1999) synthesized substituted imidazolidinediones and thioxoimidazolidinones, demonstrating in vitro antimicrobial activity (Albuquerque et al., 1999). Prakash et al. (2011) further explored the synthesis of thiazolidine-2,4-diones with notable in vitro antibacterial and antifungal activities, comparing their effectiveness to commercially available antibiotics and antifungals (Prakash et al., 2011).
Photoluminescent Properties
The synthesis of new coordination compounds based on imidazolidine-2,4-dione derivatives has been explored for their unique photoluminescent properties. Li et al. (2018) synthesized a new 3-position substituted imidazolidine ligand, investigating its structure and photoluminescent properties in coordination polymers (Li et al., 2018).
Herbicidal Activity
The herbicidal potential of imidazolidinedione derivatives has also been investigated, with certain compounds showing promising activities against various weeds. Yano et al. (2001) synthesized new imidazolidinedione derivatives, demonstrating their varied herbicidal activities based on substituent variations on the benzene ring (Yano et al., 2001).
properties
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-4-2-1-3-12(14)5-6-15(22)20-9-7-13(8-10-20)21-16(23)11-19-17(21)24/h1-6,13H,7-11H2,(H,19,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLMAXIHKGONS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
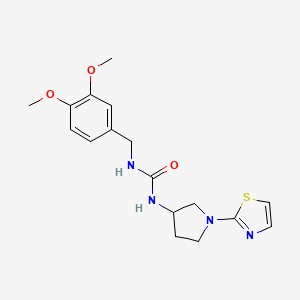
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2547471.png)

